molecular formula C10H9IN2O B3048668 1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone CAS No. 1788044-04-1

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone

Cat. No.: B3048668
CAS No.: 1788044-04-1
M. Wt: 300.10
InChI Key: IPAZEINJZCFSOR-UHFFFAOYSA-N
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Description

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The presence of the iodo group and the ethanone moiety in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the iodination of 6-methyl-1H-indazole followed by the introduction of the ethanone group. The reaction conditions typically involve the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets in the body. The iodo group and the indazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit certain enzymes or activate specific receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(3-Iodo-6-methyl-1H-indazol-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-iodo-6-methylindazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c1-6-3-4-8-9(5-6)13(7(2)14)12-10(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAZEINJZCFSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2C(=O)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249825
Record name Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788044-04-1
Record name Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788044-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-iodo-6-methyl-1H-indazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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